molecular formula C23H24N4OS3 B2816611 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 681279-75-4

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2816611
CAS No.: 681279-75-4
M. Wt: 468.65
InChI Key: ARJCEKGKRHHYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of indole, thiadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole precursors. The key steps include:

    Formation of the Indole Precursor: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Preparation of the Thiadiazole Precursor: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

    Coupling Reaction: The indole and thiadiazole precursors are then coupled through a thioether linkage, typically using a thiolating agent such as Lawesson’s reagent or phosphorus pentasulfide.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl group of the acetamide using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the indole and thiadiazole moieties can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced acetamide derivatives

    Substitution: Nitrated or halogenated aromatic compounds

Scientific Research Applications

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the thiadiazole group could inhibit enzymes involved in oxidative stress pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
  • 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

The unique combination of indole, thiadiazole, and acetamide functional groups in 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide sets it apart from similar compounds. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS3/c1-4-29-23-26-25-22(31-23)24-21(28)14-30-20-13-27(19-8-6-5-7-18(19)20)12-17-11-15(2)9-10-16(17)3/h5-11,13H,4,12,14H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJCEKGKRHHYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.